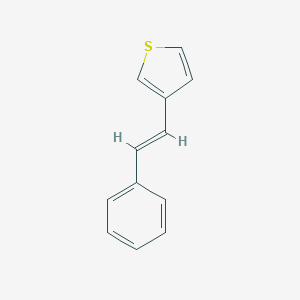

3-Styrylthiophene

描述

Structure

3D Structure

属性

CAS 编号 |

35022-11-8 |

|---|---|

分子式 |

C12H10S |

分子量 |

186.27g/mol |

IUPAC 名称 |

3-[(E)-2-phenylethenyl]thiophene |

InChI |

InChI=1S/C12H10S/c1-2-4-11(5-3-1)6-7-12-8-9-13-10-12/h1-10H/b7-6+ |

InChI 键 |

KLNYYUBWOQQZAE-VOTSOKGWSA-N |

SMILES |

C1=CC=C(C=C1)C=CC2=CSC=C2 |

手性 SMILES |

C1=CC=C(C=C1)/C=C/C2=CSC=C2 |

规范 SMILES |

C1=CC=C(C=C1)C=CC2=CSC=C2 |

产品来源 |

United States |

Synthetic Methodologies for 3 Styrylthiophene and Its Advanced Derivatives

Classical and Modern Synthetic Routes for 3-Styrylthiophene Core Structure

The efficient and stereoselective synthesis of the this compound core structure is fundamental for accessing this versatile class of compounds. Several methodologies have been developed, ranging from established olefination reactions to sophisticated catalytic processes.

Wittig Reaction-Based Syntheses of Styryl-Thiophene Precursors

The Wittig reaction, a cornerstone of alkene synthesis, is a widely utilized method for constructing the styryl-thiophene framework. This reaction involves the condensation of a phosphonium (B103445) ylide with an aldehyde or ketone, leading to the formation of an alkene and triphenylphosphine (B44618) oxide. For the synthesis of this compound precursors, the Wittig reaction typically employs a thiophene-based phosphonium salt and an aromatic aldehyde, or vice versa.

A common approach involves the synthesis of 2-(4-Chlorostyryl)Thiophene (1) via the Wittig reaction, often starting from a thiophene (B33073) derivative and a substituted benzaldehyde (B42025) mdpi.com. The phosphonium ylide is typically generated by deprotonating a phosphonium salt using a suitable base. Lithium hydroxide (B78521) (LiOH) has been found to be an effective and mild base for promoting the Wittig olefination, allowing for good yields of stilbene (B7821643) and styrene (B11656) derivatives, including heteroaromatic systems researchgate.netresearchgate.net. While the Wittig reaction can produce mixtures of E and Z isomers, specific reaction conditions and ylide types can influence the stereochemical outcome acs.orgwikipedia.org. Semistabilized ylides, such as those often employed in styryl-thiophene synthesis, tend to yield predominantly E-alkenes, although mixtures are common wikipedia.orgnih.gov.

Table 1: Representative Wittig Reaction Conditions for Styryl-Thiophene Synthesis

| Aldehyde/Ketone Component | Phosphonium Salt Component | Base | Solvent | Typical Yields | Stereoselectivity | Notes |

| Aromatic/Heteroaromatic Aldehyde | Phosphonium salt derived from thiophene aldehyde precursor | LiOH | Isopropyl alcohol | Good to high | Often E/Z mixtures, can favor E with specific conditions/ylides | Used for synthesizing 2-(4-Chlorostyryl)Thiophene mdpi.com and 3-Styryl-thiophene researchgate.net |

Ruthenium-Catalyzed E-Selective Alkyne Semihydrogenation for (E)-3-Styrylthiophene

A more modern and highly stereoselective approach for synthesizing the E-configured styrylthiophene core involves ruthenium-catalyzed E-selective alkyne semihydrogenation. This method utilizes alcohols as the hydrogen source, offering a greener and more efficient alternative to traditional hydrogenation methods acs.orgnih.govorganic-chemistry.org. The reaction typically employs simple ruthenium catalysts, often without the need for external ligands, and can achieve high yields and excellent E-selectivity acs.orgorganic-chemistry.org.

This catalytic system has been successfully applied to the synthesis of (E)-3-Styrylthiophene, using precursors like 3-(phenylethynyl)thiophene. Benzyl alcohol is frequently employed as the preferred hydrogen donor due to its optimal performance in terms of selectivity and efficiency, although other biorenewable alcohols like furfuryl alcohol can also be utilized acs.orgorganic-chemistry.org. Mechanistic studies suggest that the high E-selectivity arises from the catalyst-driven isomerization of initially formed Z-alkenes to the more stable E-alkenes, rather than direct E-selective hydrogenation organic-chemistry.org.

Table 2: Ruthenium-Catalyzed E-Selective Alkyne Semihydrogenation

| Alkyne Substrate | Catalyst System | Hydrogen Donor | Reaction Conditions | Yield (NMR/Isolated) | E/Z Selectivity | Notes |

| Diaryl alkynes (e.g., 3-(phenylethynyl)thiophene) | Ru₃(CO)₁₂ or RuCl₂(DMSO)₄ | Benzyl alcohol | Ligand-free, mild heating | >99% NMR / up to 93% isolated | High E-selectivity (>99% for E-stilbene) | Benzyl alcohol is optimal; furfuryl alcohol also applicable. Mechanism involves Z-isomer isomerization. |

| Diaryl alkynes | RuCl₂(DMSO)₄ | Isopropyl alcohol | Ligand-free, mild heating | 91% | 6:1 |

Strategies for Stereochemical Control in this compound Synthesis

Achieving precise stereochemical control, particularly the formation of the E-isomer, is paramount for many applications of styrylthiophenes. Both the Wittig reaction and alkyne semihydrogenation offer avenues for controlling stereochemistry.

In Wittig reactions, the stereochemical outcome is influenced by the nature of the phosphonium ylide. Stabilized ylides generally favor the E-alkene, while unstabilized ylides typically lead to the Z-alkene. Semistabilized ylides often result in mixtures, but modifications like the Schlosser modification can be employed to enhance E-selectivity acs.orgwikipedia.org.

The ruthenium-catalyzed semihydrogenation method, as detailed above, inherently provides high E-selectivity by favoring the isomerization of intermediate Z-alkenes to the thermodynamically more stable E-alkenes organic-chemistry.org. This catalytic approach offers a significant advantage for directly accessing the desired E-isomer with high purity, minimizing the need for post-synthesis isomer separation.

Synthesis of Functionalized this compound Derivatives

Beyond the core structure, the introduction of various functional groups onto the this compound scaffold allows for fine-tuning of its electronic, optical, and biological properties. Key transformations include amination and the incorporation of electron-donating or electron-withdrawing substituents.

Buchwald-Hartwig Amination for Amino-Thienostilbenes

The Buchwald-Hartwig amination reaction is a powerful palladium-catalyzed cross-coupling method for forming carbon-nitrogen bonds, enabling the synthesis of aryl amines. This reaction has been effectively applied to the preparation of amino-substituted thienostilbenes, also referred to as styryl-thiophene benzylamines mdpi.comresearchgate.netdntb.gov.ua.

Typically, this involves the amination of a halo-substituted styrylthiophene precursor, such as 2-(4-Chlorostyryl)Thiophene (1), with various primary or secondary amines. The reaction is usually carried out in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., XPhos), and a base (e.g., Cs₂CO₃) in a suitable solvent like dioxane at elevated temperatures mdpi.comresearchgate.net. This methodology allows for the introduction of diverse amino functionalities, yielding new amino-styrylthiophenes with potentially interesting photophysical properties and biological activities mdpi.com.

Table 3: Buchwald-Hartwig Amination for Amino-Thienostilbenes

| Aryl Halide Precursor | Amine Component | Catalyst System | Base | Solvent | Temperature | Yields (cis/trans isomers) | Notes |

| 2-(4-Chlorostyryl)Thiophene (1) | Various benzylamines | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 120 °C | cis: 24–74%; trans: 12–64% | Synthesis of styryl-thiophene benzylamines (2-8) mdpi.com |

Incorporation of Electron-Withdrawing and Electron-Donating Substituents

The electronic properties of this compound derivatives can be significantly modulated by the introduction of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) onto the phenyl or thiophene rings. These substituents influence the molecule's frontier molecular orbital energies (HOMO-LUMO gap), absorption and emission wavelengths, and redox potentials, which are critical for applications in organic electronics and optoelectronics.

For instance, the incorporation of EWGs such as nitro (-NO₂) or cyano (-CN) groups often leads to a decrease in the HOMO-LUMO band gap, resulting in a bathochromic shift (red-shift) in the absorption spectrum researchgate.netrsc.org. Conversely, EDGs like alkoxy (-OMe) or alkyl groups generally cause a similar red-shift and can also influence the oxidation potential, often lowering it rsc.orgmassey.ac.nz. These functionalized styrylthiophenes are synthesized using standard cross-coupling reactions or by modifying the starting materials used in the Wittig or other olefination reactions. For example, para-substituted (E)-3-styrylthiophenes with nitro or NMe₂ groups have been investigated for their performance in photoelectrochemical cells researchgate.net. The presence of EWGs on the alkene spacer can also affect the reactivity and stability of the molecule core.ac.uk.

Compound List

this compound

(E)-3-Styrylthiophene

2-(4-Chlorostyryl)Thiophene (1)

Amino-thienostilbenes

Styryl-thiophene benzylamines (compounds 2-8)

Triphenylphosphine

Triphenylphosphine oxide

Phosphonium ylide

Derivatization for Polymerization Monomers, including Terthiophenes and Benzylamines

The modification of this compound structures is crucial for their utility as monomers in the synthesis of conjugated polymers and oligomers. Research has explored the incorporation of functional groups that facilitate polymerization or impart specific properties. For instance, derivatives containing crown ethers or polyether chains have been synthesized as precursors for conducting polymers. These functionalized terthiophenes, when polymerized, can lead to sexithiophene dimers, often with high yields and isomeric purity, through regioselective dimerization processes influenced by electron spin-density distribution massey.ac.nzmassey.ac.nz.

While direct polymerization of some styrylthiophene monomers can be challenging, leading to nonconductive materials or polymerization through the alkene linker, copolymerization with other thiophene units has been employed to improve polymer properties researchgate.netdcu.ie. The synthesis of terthiophene compounds with styryl moieties, designed to complex metal cations, serves as a pathway to creating polymerizable terthiophene moieties massey.ac.nzmassey.ac.nz. Studies have also investigated the synthesis of benzylamine (B48309) derivatives from styrylthiophene precursors, although specific details on their polymerization applications are less prominent in the reviewed literature.

Cyclization Reactions for Novel Thiophene Architectures

Cyclization reactions are instrumental in constructing novel thiophene-based fused ring systems and complex architectures. While 2-styrylthiophene derivatives have been more extensively studied in photocyclization reactions leading to naphtho[2,1-b]thiophene (B14763065) structures, this compound derivatives have also been explored for similar transformations, yielding naphtho[1,2-b]thiophene (B13749340) types of ring fusion researchgate.net. These reactions are often mechanistically sound and provide access to specific fused ring systems.

Beyond photocyclization, metal-catalyzed and base-promoted heterocyclization reactions of S-containing alkyne substrates offer powerful methodologies for synthesizing substituted thiophenes. For example, palladium-catalyzed cycloisomerization of functionalized alkynes bearing thiols can lead to thiophene derivatives researchgate.netmdpi.com. The synthesis of styrylthiophene itself has been achieved through base-promoted carbocyclization of specific sulfanes researchgate.net. These cyclization strategies are vital for building the intricate molecular frameworks required for advanced materials.

Synthesis of Dialkoxystyryl-Substituted Sexithiophenes

The synthesis of dialkoxystyryl-substituted sexithiophenes has been a specific focus, often yielding isomerically pure products in excellent yields through particular synthetic routes massey.ac.nzmassey.ac.nz. These compounds are significant as they combine the extended conjugation of sexithiophene with the electronic influence of dialkoxystyryl substituents. The introduction of alkoxy groups, particularly in the para-position of the phenyl ring, can influence the electronic properties and solubility of the resulting oligothiophenes. Research indicates that the regioselective dimerization of terthiophene-based monomers, which can lead to sexithiophene derivatives, is influenced by the asymmetric reactivity of the α-positions, often explained by uneven electron spin-density distribution massey.ac.nzmassey.ac.nz.

Emerging Synthetic Techniques and Methodological Advancements for this compound Analogues

Emerging synthetic techniques are continuously refining the synthesis of this compound analogues, aiming for greater efficiency, selectivity, and sustainability. Direct C-H arylation has been employed for the atom-economical synthesis of styrylthiophene-based donor-acceptor conjugated polymers researchgate.net. Photocatalysis is also gaining traction, with studies exploring its application in the synthesis of various organic molecules, including those with thiophene backbones, for applications like photocatalytic hydrogen production researchgate.netdokumen.pub.

Density Functional Theory (DFT) calculations are increasingly used to predict and understand the outcome of electropolymerization reactions, by analyzing the π-spin density distribution of radical cations to determine preferred coupling positions in resultant polymers core.ac.ukresearchgate.net. This computational approach aids in designing monomers that yield desired polymer structures and properties. Furthermore, advances in metal-catalyzed reactions, such as palladium-catalyzed cycloisomerization, continue to provide efficient routes to substituted thiophenes from readily available acyclic precursors researchgate.netmdpi.com.

Photochemical Transformations and Mechanistic Elucidation of 3 Styrylthiophene Systems

Photocyclization Reactions to Thiahelicenes and Naphthothiophenes

The Z-isomer of 3-styrylthiophene, once formed, can undergo an intramolecular photocyclization, a key step in the synthesis of thia-arenes like naphthothiophenes and, in more complex systems, thiahelicenes. nih.govacs.orgacs.org This process is analogous to the Mallory reaction of stilbenes. researchgate.netresearchgate.net

Theoretical and experimental studies have conclusively shown that the photocyclization of this compound derivatives is highly regioselective. nih.govacs.org Unlike 2-styrylthiophene which yields naphtho[2,1-b]thiophene (B14763065), the cyclization of this compound precursors leads specifically to the naphtho[1,2-b]thiophene (B13749340) type of ring fusion. nih.govacs.orgacs.orgresearchgate.net This outcome is mechanistically sound and is the only product observed experimentally in relevant studies. nih.govacs.org Time-dependent density functional theory (TDDFT) calculations reveal that the key bond formation occurs between the C4 position of the phenyl ring and the C2 position of the thiophene (B33073) ring. nih.govua.es The stereochemistry of this ring-closing step is described as supra-antara. acs.orgua.es

The primary photoproduct of the electrocyclization is a transient intermediate, a 9a,9b-dihydronaphthothiophene. researchgate.netresearchgate.netacs.orgnih.gov This intermediate is typically unstable and, in the presence of an oxidizing agent (such as oxygen or iodine), readily dehydrogenates to form the stable, aromatic naphthothiophene. researchgate.netresearchgate.netnih.gov The general instability of this dihydro intermediate often prevents its isolation. researchgate.net However, the introduction of certain substituents, such as amino groups on the styryl moiety, can significantly enhance the stability of the dihydronaphthothiophene intermediate, allowing for its quantitative isolation and full characterization. nih.govresearchgate.net

The photocyclization of Z-3-styrylthiophene is a photochemical 6π-electrocyclic reaction. researchgate.netresearchgate.net This type of pericyclic reaction is governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. numberanalytics.comnumberanalytics.com Upon photoexcitation to the S1 state, an electron is promoted from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), changing the symmetry of the frontier orbitals. libretexts.org For a 6π system under photochemical conditions, the reaction proceeds via a conrotatory ring closure to form the dihydro intermediate. libretexts.org This pathway is supported by TDDFT calculations, which model the evolution of the molecule on the excited-state hypersurface from the initial excited Z-conformer to the conformation required for cyclization. nih.govua.es

Influence of Molecular Structure on Photoreactivity and Photochemical Efficiency

Modifications to the molecular structure of this compound can have a profound impact on its photoreactivity. nih.govnih.gov For instance, the introduction of an amino group to form amino-thienostilbenes has been studied in detail. nih.govnih.gov These derivatives still undergo the fundamental photoisomerization and photocyclization reactions. nih.gov However, the presence of the amino group significantly stabilizes the key dihydronaphthothiophene intermediate, making it possible to isolate and study this otherwise transient species. nih.govresearchgate.net This highlights how synthetic modifications can be used to control reaction pathways and access specific products. Furthermore, the electronic nature of substituents can influence the properties of the excited states and the efficiency of both isomerization and cyclization. nih.govmdpi.com

Dye-Sensitized Photooxidation Mechanisms

In addition to direct photolysis, this compound can undergo dye-sensitized photooxidation. This reaction proceeds via a different mechanism than the direct photocyclization. In the presence of a sensitizer (B1316253) dye and oxygen, irradiation leads to the cleavage of the ethylenic bond, producing benzaldehyde (B42025) and 3-thiophenecarboxaldehyde. lookchem.com It has been proposed that this process occurs through a superoxide (B77818) radical anion pathway, rather than a mechanism involving singlet oxygen. lookchem.com This contrasts with auto-photooxidation (in the absence of a sensitizer), where photocyclization, oxidation, and dimerization products are observed. lookchem.com

Data Tables

Table 1: Summary of Photochemical Reactions of this compound

| Reaction Type | Conditions | Key Intermediate(s) | Final Product(s) | Mechanistic Notes |

| E-Z Photoisomerization | UV Irradiation | Perpendicular excited state | Z-3-Styrylthiophene | Reversible reaction from the S1 excited state, proceeding through a conical intersection. irb.hrresearchgate.net |

| Photocyclization | UV Irradiation, Oxidant (e.g., O₂, I₂) | Z-3-Styrylthiophene, 9a,9b-Dihydronaphthothiophene | Naphtho[1,2-b]thiophene | A 6π-electrocyclic reaction from the Z-isomer, followed by oxidation of the dihydro intermediate. researchgate.netresearchgate.netnih.gov |

| Dye-Sensitized Photooxidation | Dye Sensitizer, Light, O₂ | Superoxide radical anion | Benzaldehyde, 3-Thiophenecarboxaldehyde | Oxidative cleavage of the double bond. lookchem.com |

Polymerization and Electropolymerization of 3 Styrylthiophene Monomers

Electrochemical Polymerization Mechanisms and Characterization

Electropolymerization offers a controlled method for synthesizing conjugated polymers, allowing for direct film deposition onto electrode surfaces and fine-tuning of polymer properties through electrochemical parameters.

Cyclic Voltammetry for Electrochemical Behavior Analysis

Cyclic voltammetry (CV) is a fundamental technique for understanding the electrochemical behavior of monomers during electropolymerization and for characterizing the resulting polymer films. CV involves linearly sweeping the electrode potential between two limits while monitoring the current response. This allows for the determination of oxidation and reduction potentials, reversibility of electrode processes, and insights into the reaction mechanisms onlineacademicpress.comlibretexts.orgsrce.hr. For 3-styrylthiophene, CV can reveal the potential window for polymerization and identify any potential degradation pathways, such as the oxidation of the alkene spacer linkage, which can lead to cross-linked, redox-inactive films with low conductivity core.ac.uk. The presence of an alkene spacer in styrylthiophenes can influence the π-electron delocalization between the phenyl and thiophene (B33073) rings, and its electrochemical stability is crucial for successful electropolymerization core.ac.uk.

Surface Morphology Investigations of Polymeric Films

The surface morphology of electrodeposited polymer films significantly impacts their electronic and physical properties. Techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are employed to analyze the film's topography, structure, and uniformity lookchem.comresearchgate.net. For polythiophenes synthesized via electropolymerization, SEM and AFM can reveal features ranging from smooth surfaces to micronodular corrugations or dendritic structures, depending on the monomer structure and polymerization conditions core.ac.ukresearchgate.net. The morphology can influence film conductivity and its suitability for specific applications, such as substrates for imaging core.ac.uk. For instance, controlled electropolymerization of thiophene derivatives can lead to the formation of conjugated microporous polymer (CMP) films with varying hydrophilic or hydrophobic characteristics, influenced by polymerization sites, rate, and gas bubble formation nih.gov. The thickness of electrodeposited films, which can be controlled by electropolymerization time and applied potential, is also a critical parameter affecting electrical conductivity csic.es.

Influence of Electron-Withdrawing and Electron-Donating Groups on Polymerization Pathways

The introduction of electron-withdrawing (EWG) or electron-donating (EDG) groups onto the this compound monomer can profoundly influence its electropolymerization behavior and the properties of the resulting polymer. EWGs generally decrease electron density, potentially increasing the monomer's oxidation potential and affecting the polymerization pathway, while EDGs increase electron density, often lowering the oxidation potential mdpi.comresearchgate.netstudypug.comnih.gov. For example, in copolymers of bithiophene with substituted (E)-3-styrylthiophenes, EWGs like nitro (–NO₂) and cyano (–CN) groups, and EDGs like dimethylamino (–NMe₂) were investigated for their effects on copolymer properties and photovoltaic performance researchgate.net. While styrylthiophene homopolymers were difficult to grow due to steric effects or polymerization through the alkene linker, their incorporation into copolymers demonstrated that substituents could modulate band gaps and energy levels researchgate.net. The presence of EWGs can enhance charge separation in photovoltaic applications, while EDGs can raise HOMO levels, potentially affecting device performance researchgate.net.

Chemical Oxidative Polymerization Methodologies

Chemical oxidative polymerization, often using oxidants like FeCl₃, is a widely used method for synthesizing polythiophenes due to its convenience, cost-effectiveness, and scalability mdpi.comsemanticscholar.org. However, achieving control over molecular weight and regioregularity can be challenging compared to other methods mdpi.comrsc.orgresearchgate.netgoogle.comsemanticscholar.org.

Optimization of Reaction Conditions and Reagent Addition Order

Optimizing reaction conditions, including solvent, temperature, monomer concentration, and the order of reagent addition, is crucial for controlling the outcome of chemical oxidative polymerization mdpi.comsemanticscholar.org. The choice of solvent can influence polymer solubility, molecular weight, and regioregularity mdpi.com. For instance, while chloroform (B151607) is a common solvent for poly(3-hexylthiophene) (P3HT) synthesis, dichloromethane (B109758) has also been explored scielo.br. The order of reagent addition, specifically whether the oxidant is added to the monomer ("standard addition") or vice versa ("reverse addition"), can significantly impact molecular weight and degree of polymerization, with the optimal method depending on the specific monomer mdpi.comsemanticscholar.org. For P3HT, reverse addition has typically yielded higher molecular weights, while standard addition has been more effective for certain ether-substituted polythiophenes mdpi.comsemanticscholar.org. The oxidation potential of the monomer and solution is a critical factor that must be considered when optimizing these conditions mdpi.com.

Control of Molecular Weight and Regioregularity in Polythiophene Derivatives

Achieving high molecular weight and regioregularity in polythiophene derivatives is essential for enhancing their thermal properties, optical properties, and carrier mobilities mdpi.comrsc.orgresearchgate.netgoogle.com. Traditional oxidative polymerization methods often yield polymers with varying degrees of regioregularity google.com. While chemical oxidative polymerization with FeCl₃ is convenient, methods like Kumada catalyst transfer polymerization (KCTP) offer better control over molecular weight distribution and end-group functionalization, leading to more reproducible material properties rsc.orgrsc.org. KCTP, a chain-growth mechanism, allows for precise control of molecular weight by adjusting the monomer-to-catalyst ratio rsc.orgrsc.org. Similarly, nickel-catalyzed cross-coupling reactions, such as those employing Ni(dppp)Cl₂, have been developed to synthesize regioregular head-to-tail (HT) polythiophenes with controlled molecular weights rsc.orgresearchgate.netgoogle.com. The presence of specific substituents, such as ether groups, can also influence molecular weight and regioregularity, sometimes requiring tailored polymerization conditions mdpi.comrsc.org.

Advanced Spectroscopic Characterization Methodologies for 3 Styrylthiophene Systems

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions

Electronic absorption and emission spectroscopy are powerful techniques for investigating the electronic transitions within molecules, particularly those involving π-electron systems, which are characteristic of conjugated organic compounds like 3-styrylthiophene. These methods provide insights into the molecule's electronic energy levels, conjugation length, and potential for luminescence.

UV-Visible (UV-Vis) absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions from the ground state to excited states msu.eduyoutube.comedinst.com. For conjugated systems like this compound, these transitions typically involve π-π* excitations bspublications.net. The wavelength of maximum absorption (λmax) is highly sensitive to the extent of conjugation; longer conjugation generally leads to a bathochromic shift (absorption at longer wavelengths) msu.eduutoronto.camdpi.com.

In some cases, particularly in the gas phase or at low temperatures, UV-Vis spectra can exhibit vibrational fine structure, which arises from transitions between different vibrational energy levels within the electronic states msu.eduutoronto.caubbcluj.ro. For styrylthiophene derivatives, absorption bands have been reported to display such vibrational fine structure, with distinct peaks or shoulders indicating these transitions acs.org. For instance, a 3-thienylstyryl derivative (compound 8) showed main absorptions with clear vibrational fine structure, with the first band centered at λmax1 = 350.9 nm and a side peak at 366.9 nm acs.org. Another related compound, (E)-2-(4-chlorostyryl)thiophene, exhibited a λmax of 327 nm nih.gov. The presence and clarity of this fine structure can be influenced by the sample's phase and solvent environment, often being broadened and obscured in solution due to molecular collisions and environmental heterogeneity utoronto.caubbcluj.ro.

Table 5.1.1: Representative UV-Vis Absorption Maxima for Styrylthiophene Derivatives

| Compound/Derivative | Solvent | λmax (nm) | Description | Citation |

| 3-thienylstyryl derivative (Compound 8) | n-hexane | 350.9 | Main absorption with vibrational fine structure | acs.org |

| 366.9 | Side peak (1242.7 cm⁻¹ from λmax1) | acs.org | ||

| 306.0 | Second main absorption | acs.org | ||

| 295.5 | Vibrational peak | acs.org | ||

| 280.7 | Vibrational peak | acs.org | ||

| 244.4 | Additional smaller band | acs.org | ||

| (E)-2-(4-chlorostyryl)thiophene | Acetonitrile | 327 | Absorption maximum | nih.gov |

| cis-2-(4-chlorostyryl)thiophene | Acetonitrile | 294 | Absorption maximum | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds. Both one-dimensional (1D) ¹H and ¹³C NMR, and two-dimensional (2D) NMR experiments, provide information about the number, type, and connectivity of atoms within a molecule. For this compound, NMR is essential for confirming the presence of the thiophene (B33073) ring, the styryl group, and the specific linkage at the 3-position of the thiophene ring, as well as the stereochemistry (e.g., E or Z) of the double bond.

¹H NMR spectra reveal the chemical environment of hydrogen atoms, providing information on their chemical shifts, multiplicity (due to spin-spin coupling), and integration (number of protons). ¹³C NMR spectra provide similar information for carbon atoms. For (E)-3-styrylthiophene, ¹H NMR spectra recorded at 400 MHz in CDCl₃ typically show distinct signals for the aromatic protons of both the phenyl and thiophene rings, as well as characteristic signals for the vinyl protons. The ¹³C NMR spectrum provides a map of the carbon skeleton.

Table 5.2: ¹H and ¹³C NMR Data for (E)-3-Styrylthiophene

| Nucleus | Frequency (MHz) | Solvent | Chemical Shift (δ ppm) | Multiplicity & Coupling (Hz) | Integration | Citation |

| ¹H NMR | 400 | CDCl₃ | 7.53-7.51 | d, J=7.6 | 2H | rsc.org |

| 7.39-7.36 | t, J=7.5 | 2H | rsc.org | |||

| 7.31-7.27 | m | 3H | rsc.org | |||

| 7.18-7.14 | d, J=16.4 | 1H | rsc.org | |||

| 7.08-7.04 | d, J=16.4 | 1H | rsc.org | |||

| 7.03-7.01 | m | 1H | rsc.org | |||

| 7.00-6.97 | m | 1H | rsc.org | |||

| 6.96-6.92 | m | 1H | rsc.org | |||

| ¹³C NMR | 100 | CDCl₃ | 140.2 | s | - | rsc.org |

| 137.4 | s | - | rsc.org | |||

| 128.7 | s | - | rsc.org | |||

| 127.5 | s | - | rsc.org | |||

| 126.3 | s | - | rsc.org | |||

| 126.2 | s | - | rsc.org | |||

| 124.9 | s | - | rsc.org | |||

| 122.9 | s | - | rsc.org | |||

| 122.4 | s | - | rsc.org |

NMR spectra were typically recorded using instruments such as Bruker Avance 300 or 400 MHz spectrometers, with CDCl₃ as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard acs.orgrsc.org.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify functional groups and probe molecular vibrations. They are sensitive to the presence of specific bond types and molecular symmetry.

IR spectroscopy typically involves analyzing the absorption of IR radiation by molecular vibrations, leading to changes in the dipole moment. Characteristic absorption bands for this compound would include those associated with C-H stretching vibrations (aromatic and vinylic, typically above 3000 cm⁻¹), C=C stretching (around 1600-1650 cm⁻¹), and various C-H bending and ring vibrations characteristic of both the phenyl and thiophene rings nih.govresearchgate.netspectroscopyonline.com. For thiophene rings specifically, C-S stretching and ring deformation modes are also observed nih.govresearchgate.netresearchgate.net.

Raman spectroscopy, on the other hand, measures the inelastic scattering of monochromatic light, which is related to changes in polarizability during molecular vibrations. It is particularly useful for detecting symmetric vibrations and non-polar bonds. For polythiophenes, Raman spectroscopy has revealed characteristic peaks associated with C=C stretching and C-S-C ring deformation modes, which are sensitive to structural order and π-electron delocalization researchgate.netrsc.orgmdpi.com.

Table 5.3: Characteristic IR Absorption Bands for Functional Groups in this compound

| Functional Group/Vibration Type | Wavenumber (cm⁻¹) | Assignment | Citation |

| C-H stretching (aromatic/vinylic) | ~3000-3100 | Aromatic and vinylic C-H stretching | spectroscopyonline.com |

| C-H stretching (aliphatic) | ~2850-2960 | Alkyl C-H stretching (if substituted on phenyl) | nih.govresearchgate.net |

| C=C stretching | ~1600-1650 | Vinylic C=C stretching | nih.gov |

| C-H bending | ~1450-1475 | Aromatic/Aliphatic C-H bending | nih.gov |

| Thiophene ring vibrations | ~1536, 1408, 1079 | C-C and C-H vibrations within the thiophene ring | researchgate.net |

| Thiophene ring deformation | ~700-850 | C-S-C ring deformation, C-H wagging | nih.govresearchgate.net |

IR analysis is often performed using spectrophotometers like the JASCO FT/IR 4100 acs.orgrsc.org.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound, thereby confirming its identity and structure. Techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) generate ions from the sample, which are then separated based on their mass-to-charge ratio (m/z).

For this compound (C₁₀H₈S), the expected molecular weight is approximately 160.03 g/mol . Low-resolution mass spectrometry, often using EI at 70 eV, can provide the molecular ion peak and fragmentation patterns that are characteristic of the molecule acs.org. High-resolution mass spectrometry (HRMS), such as that performed using quadrupole time-of-flight (Q-TOF) instruments, can determine the exact mass of the molecular ion with high precision, allowing for the unambiguous determination of the elemental composition acs.org. For instance, HRMS data for a related chlorinated styrylthiophene derivative confirmed its elemental composition (C₁₉H₁₆ClNS) with a measured [M+H]⁺ value of 325.0685, very close to the calculated value of 325.0692 nih.gov.

Electrochemical Spectroscopy (e.g., In-situ UV-Vis/NIR during Electropolymerization)

Electrochemical methods, such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS), are used to study the redox properties and film-forming capabilities of conjugated molecules. For styrylthiophene derivatives, electropolymerization can lead to the formation of conductive polymer films core.ac.uknih.gov.

The process of electropolymerization, where monomers are deposited as a polymer film onto an electrode surface through electrochemical oxidation, can be monitored using in-situ techniques. In-situ UV-Vis/NIR spectroelectrochemistry, for example, allows for the simultaneous measurement of UV-Vis-NIR absorption spectra and electrochemical parameters during the polymerization process nih.gov. This provides real-time information about the electronic transitions and structural changes occurring in the growing polymer film. Studies on the electropolymerization of (E)-3-styrylthiophene have shown the formation of stable, coherent films on ITO electrodes, although these films typically exhibit low conductivity core.ac.uk. The characterization of such electrochemically synthesized materials often involves techniques like scanning electron microscopy (SEM) to examine film morphology core.ac.uknih.govscielo.br.

Compound List

this compound

(E)-3-Styrylthiophene

(E)-2-Styrylthiophene

3-thienylstyryl derivative (Compound 8)

2-thienylstyryl derivative (Compound 7)

(E)-2-(4-chlorostyryl)thiophene

cis-2-(4-chlorostyryl)thiophene

Poly(3-hexylthiophene) (P3HT)

Poly(3-octylthiophene) (P3OT)

Thiophene

3-Methylthiophene

3,4-ethylenedioxythiophene (B145204) (EDOT)

Dithieno[3,2-b:2′,3′-d]thiophene (DTT)

2,2′:5′,2′′-terthiophene (TT)

(E)-1,3-dichloro-5-styrylbenzene

(E)-1-styrylnaphthalene

(E)-3-styrylpyridine

(E)-3-hexyl-2-styrylthiophene

(E)-1-methoxy-4-(4-methylstyryl)benzene

(E)-4,4′-dimethoxystyrene

(E)-4-styrylbenzoic acid

(E)-4-methyl-5-(4-methylstyryl)thiazole

Methyl acrylate (B77674)

Styrylthiophene amphiphiles

Fluorescein 5(6)-isothiocyanate-starch (FITC-S)

Polystyrene

Polypropylene

3-Thiophenethiol

Thieno[3,2-b]thiophene

3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarbohydrazide (DTT)

2,4,6-Triphenyl-1,3,5-triazines

Computational and Theoretical Investigations of 3 Styrylthiophene Systems

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Applications

DFT and TD-DFT are widely employed quantum chemical methods that offer a balance between accuracy and computational cost for studying molecular electronic structure and excited-state properties.

Electronic Structure Analysis, including Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO) Gaps, and Orbital Diagrams

DFT calculations are fundamental for analyzing the electronic structure of molecules, including the determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels and their corresponding energy gap (HOMO-LUMO gap) mobt3ath.comsapub.orgphyschemres.orgnih.govirjweb.comimist.ma. These frontier molecular orbitals are critical indicators of a molecule's chemical reactivity, stability, and charge transport characteristics nih.govirjweb.comimist.ma. While specific numerical HOMO-LUMO gap values for 3-Styrylthiophene are not detailed in the provided literature snippets, studies on related thiophene (B33073) oligomers have utilized DFT to calculate these parameters, correlating them with properties such as corrosion inhibition efficiency sapub.org. Smaller HOMO-LUMO gaps are generally associated with higher chemical reactivity and a greater propensity for charge transfer nih.govirjweb.comimist.ma. Orbital diagrams, generated through these calculations, visually represent the spatial distribution of electron density in the HOMO and LUMO, offering direct insights into the electronic behavior of the molecule physchemres.orgnih.govirjweb.com.

Conformational Analysis and Stability Studies

Conformational analysis is a crucial aspect of computational chemistry that aims to identify the most stable three-dimensional arrangements of a molecule. DFT methods are frequently employed for these stability studies, allowing researchers to map the potential energy surface and locate low-energy conformers mdpi.comtaltech.eechemrxiv.orgresearchgate.netnih.gov. For styrylthiophenes, investigations have focused on their conformational equilibria, which are influenced by the rotation around single bonds within the molecular structure acs.org. By calculating the energies associated with different spatial arrangements, DFT helps determine the preferred molecular geometry and assess the relative stability of various conformers mdpi.comtaltech.eechemrxiv.orgresearchgate.netnih.gov.

Prediction of Photophysical Properties and Absorption Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational technique used to predict the electronic excitation energies and simulate the UV-Vis absorption spectra of molecules acs.orgresearchgate.netcase.eduresearchgate.netmdpi.comrespectprogram.org. These simulations are vital for understanding a molecule's photophysical behavior and designing materials with specific optical properties. Studies have applied TD-DFT to simulate the absorption spectra of styrylthiophenes, providing theoretical insights that can be correlated with experimental observations acs.org. Such simulations help in identifying the electronic transitions responsible for light absorption and are essential for applications in areas like organic electronics and photochemistry case.eduresearchgate.netmdpi.comrespectprogram.org.

Spin Density Distribution Analysis for Electropolymerization Pathways

DFT has been extensively utilized to predict the outcome of electropolymerization reactions by calculating the distribution of unpaired electron π-spin density on monomeric radical cations scispace.comresearchgate.netrsc.orgcore.ac.uk. For poly[(E)-3-styrylthiophenes], DFT calculations have indicated the presence of high positive spin densities localized at the alkene spacer linkage of the monomeric radical cations scispace.comresearchgate.netrsc.orgcore.ac.uk. This finding suggests that the electropolymerization of this compound derivatives predominantly proceeds through crosslinking via the double bond of the styryl group. Such crosslinking can disrupt the conjugation along the polymer backbone, leading to polymers with low conductivity and redox inactivity, consistent with experimental observations scispace.comresearchgate.netcore.ac.uk. In contrast, for monomers designed to yield electroactive polymers, DFT calculations typically show higher spin densities at the α-positions of the heterocyclic rings, which are crucial for forming the α, α′-linked couplings necessary for electrical conductivity rsc.orgcore.ac.uk.

Molecular Dynamics Simulations for Conformational Equilibria

Molecular Dynamics (MD) simulations offer a means to study the time-dependent behavior and conformational dynamics of molecular systems bonvinlab.orgnih.govfrontiersin.org. By solving Newton's equations of motion, MD simulations track the trajectories of atoms and molecules over time, providing detailed insights into their dynamic properties and conformational changes bonvinlab.orgnih.gov. While specific MD studies focused on the conformational equilibria of this compound are not explicitly detailed in the provided literature snippets, this methodology is broadly applied to understand the flexibility and dynamic behavior of organic molecules in various environments bonvinlab.orgnih.govfrontiersin.orgmdpi.comelifesciences.org.

Advanced Materials Science Applications of 3 Styrylthiophene and Its Polymers

Applications in Organic Electronics and Optoelectronics

The unique molecular structure of 3-styrylthiophene, which combines a thiophene (B33073) ring with a styryl group, makes it a valuable building block for advanced materials in organic electronics and optoelectronics. The introduction of the thiophene ring into various molecular architectures imparts advantageous electronic properties. thieme-connect.com

Development of Thiahelicenes for Molecular Solenoids

A significant application of this compound is its use as a precursor in the synthesis of thiahelicenes, which are helical-shaped molecules containing thiophene rings. thieme-connect.com These molecules are being developed for use as "molecular solenoids" in single-molecule electronic devices. thieme-connect.comcleanenergywiki.org The synthesis involves a photocyclization reaction of styrylthiophene derivatives. thieme-connect.com

Specifically, the photocyclization of this compound derivatives has been studied to create thiophene-terminated helicenes, such as dithiahelicenes. thieme-connect.com This process is a valuable, though less common, method for constructing unusual thiahelicene structures. thieme-connect.com The precise positioning of the sulfur atoms within the helical structure is critical, as it dictates the electronic transport properties of the molecule. cleanenergywiki.orgwikipedia.org Researchers are exploring how variables like the number of rings and the topology of the sulfur atoms affect the conductance in these molecular solenoids. cleanenergywiki.orgwikipedia.org This tailored synthesis allows for the control of quantum interference (QI), which can enhance or suppress electrical conductance through the molecule. cleanenergywiki.orgwikipedia.org

Role of π-Electron Density and Sulfur Atom Topology in Electronic Devices

The performance of organic electronic devices is highly dependent on the molecular structure of the organic materials used. For materials derived from this compound, two key factors are the π-electron density and the topology of the sulfur atom. thieme-connect.comresearchgate.net

The presence of the sulfur atom in the thiophene ring enriches the π-electron density of the resulting molecules, such as thiahelicenes. thieme-connect.com This enrichment leads to two beneficial effects for electronic applications: it helps create a stable doped state with improved conducting properties, and it results in an enhanced binding energy with metallic electrodes. thieme-connect.com

The topology, or specific arrangement, of the sulfur atoms within the molecular framework is a critical determinant of the material's electronic structure and transport characteristics. thieme-connect.comwikipedia.org In thiahelicenes derived from styrylthiophenes, the position of the sulfur atom gives rise to different fusion patterns, described as exo or endo topology. cleanenergywiki.orgwikipedia.org This topology controls whether the π-electron system exhibits linear conjugation, which facilitates efficient electron flow, or cross-conjugation, which disrupts it. wikipedia.org By controlling the synthetic pathway of this compound photocyclization, it is possible to produce specific isomers, such as the naphtho[1,2-b]thiophene (B13749340) type, thereby dictating the final electronic properties of the thiahelicene. thieme-connect.com This precise control over sulfur atom placement is essential for designing molecules with predictable and optimized performance in electronic devices. thieme-connect.comwikipedia.org

Conducting Polymers and Electroactive Materials

This compound serves as a key monomer for creating electroactive materials, particularly conducting polymers. These materials are integral to various electronic applications due to their ability to conduct charge.

Utilization as Monomers for Conjugated Polymer Synthesis

This compound and its derivatives are used as monomers to synthesize conjugated polymers. researchgate.netrsc.org The general approach involves polymerizing thiophene-based monomers to create a long chain with a delocalized π-electron system, which is responsible for its conductive properties. researchgate.net

One method is electropolymerization, where an electric potential is applied to a solution containing the monomer. However, attempts to create homopolymers from (E)-3-styrylthiophene through this method have faced challenges. The process can lead to the formation of stable, coherent films, but these often have low conductivity. rsc.org This is believed to be due to undesirable side reactions, such as oxidation and crosslinking at the alkene spacer (the C=C double bond in the styryl group), which disrupts the conjugation along the polymer backbone. researchgate.netrsc.org

To overcome these issues, this compound derivatives are often copolymerized with other monomers, such as bithiophene. researchgate.net This approach has successfully produced electroactive films suitable for further applications. researchgate.net Chemical polymerization, using reagents like iron(III) chloride (FeCl₃), is another route for synthesizing polymers from terthiophene compounds containing styryl groups. scirp.org The functionalization of the styryl or thiophene units can also improve solubility and processability, which are critical for creating usable materials. scirp.orgrsc.org

Table 1: Polymerization of Substituted (E)-3-Styrylthiophenes This table is an interactive representation of research findings.

| Substituent Group | Polymerization Method | Resulting Material | Key Finding | Source(s) |

|---|---|---|---|---|

| Unsubstituted | Electropolymerization | Homopolymer film | Resulted in crosslinked, redox-inactive films with low conductivity. | rsc.org |

| -NO₂ (para-substituted) | Electropolymerization | Copolymer with Bithiophene | Investigated for photovoltaic properties; electron-withdrawing groups affect performance. | researchgate.net |

| -CN (para-substituted) | Electropolymerization | Copolymer with Bithiophene | Investigated for photovoltaic properties; electron-withdrawing groups affect performance. | researchgate.net |

| -NMe₂ (para-substituted) | Electropolymerization | Copolymer with Bithiophene | Investigated for photovoltaic properties; electron-donating groups affect performance. | researchgate.net |

Integration into Photoelectrochemical Cells

Polymers derived from this compound have been specifically investigated for their use in photoelectrochemical cells (PECs). researchgate.net PECs are devices that convert light into electrical energy, often used for applications like solar-powered water splitting. nih.gov

In one study, novel copolymers were synthesized from bithiophene and various para-substituted (E)-3-styrylthiophenes. researchgate.net These copolymers were used as the photoactive component in PECs. The research focused on how different substituent groups on the styryl ring—specifically electron-donating (-NMe₂) and electron-withdrawing (-NO₂, -CN) groups—influenced the photovoltaic performance of the cells. researchgate.net The films were electrosynthesized onto conductive ITO-coated glass to serve as the working electrode in the PEC. researchgate.net The study demonstrated that the properties of the polymer, and thus the efficiency of the PEC, could be tuned by changing the chemical structure of the this compound monomer. researchgate.net

Nonlinear Optical (NLO) Materials Development

Organic materials with significant nonlinear optical (NLO) properties are in high demand for technologies like high-speed communications and optical computing. These materials can alter the properties of light, such as its frequency or refractive index, which is a behavior governed by the material's molecular hyperpolarizability. cleanenergywiki.org

The structure of this compound, featuring a donor-π-acceptor (D-π-A) arrangement, is a common motif in molecules designed for NLO applications. The thiophene ring can act as part of the π-conjugated bridge that facilitates charge transfer between electron-donating and electron-accepting parts of a molecule, a key mechanism for generating a strong NLO response. Sulfur-containing heterocycles, like thiophene, are considered to make a significant contribution to the third-order hyperpolarizability (γ) of a molecule.

While extensive studies specifically on the NLO properties of the this compound monomer are not widely reported, research on related conjugated polymers and thiophene derivatives provides insight. For instance, studies on poly(3-alkylthiophene)s have shown they can exhibit an unexpectedly large second-order NLO response. researchgate.net Furthermore, the third-order NLO properties of other functionalized poly(thiophene azines) have been measured, demonstrating that the polymer film's properties can be significantly enhanced compared to the material in solution due to more ordered structures and intermolecular interactions. The development of NLO materials often involves synthesizing molecules with extended π-conjugated systems and strong electron donor/acceptor groups to maximize the hyperpolarizability. Given its structure, this compound and its polymers represent a promising class of materials for future NLO development.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Thiahelicene |

| Dithiahelicene |

| Naphtho[1,2-b]thiophene |

| Bithiophene |

| Terthiophene |

| Sexithiophene |

| Iron(III) chloride |

| Poly(3-alkylthiophene) |

| Poly(thiophene azine) |

Design of Styryl Dyes for Optical Applications (Recording Media, Sensitizers, Laser Dyes)

Styryl dyes, a class of polymethine dyes, have been the subject of extensive research and development since their discovery. mdpi.com Their inherent photostability, which is generally greater than that of classic cyanine (B1664457) dyes, makes them suitable for a variety of high-tech applications. mdpi.com The incorporation of a this compound moiety into dye structures is a key strategy for tuning their photophysical properties for specific uses in optical recording media, as sensitizers, and as laser dyes. mdpi.commdpi.com

Optical Recording Media: Styryl dyes are utilized as functional components in optical recording media, such as those found in laser disks. mdpi.com The principle behind their use in this technology lies in their ability to undergo photo-induced changes, which can be harnessed to store data. For instance, voltage-sensitive styryl dyes like RH423 have been used in optical recording of neuronal signals, demonstrating their sensitivity and fast response times. nih.gov

Sensitizers: In the realm of renewable energy, this compound derivatives have emerged as crucial components in dye-sensitized solar cells (DSSCs). molaid.comresearchgate.net These dyes function as sensitizers, absorbing light and injecting electrons into a semiconductor material, typically titanium dioxide (TiO2), to generate a current. nih.gov The design of these sensitizer (B1316253) dyes often follows a donor-π-bridge-acceptor (D-π-A) architecture, where the this compound unit can act as part of the π-bridge, facilitating charge separation and transport. researchgate.netacs.org

For example, a series of D-π-A dyes with a di(p-tolyl)phenylamine donor, a cyanoacetic acid acceptor, and a styryl-thiophene spacer demonstrated good performance in DSSCs. acs.org The dye 5-[[2-[p-(di-p-tolylamino)]styryl]thiophene-yl]thiophene-2-cyanoacrylic acid (DS-2) achieved a solar-energy-to-electricity conversion efficiency of 7.00%. acs.org Theoretical studies on dyes like 3-(5-(4-(IDB)styryl) thiophene-2-yl)-2-cyanoacrylic acid (IDB-2) have shown that introducing a vinyl unit into the π-spacer enhances the coplanarity of the molecule, leading to a red-shifted, intensified, and broadened absorption spectrum, which ultimately improves the efficiency of the solar cell. nih.gov

| Dye Name | Donor Moiety | π-Bridge Component | Acceptor Moiety | Application |

| DS-2 | di(p-tolyl)phenylamine | styryl-thiophene | cyanoacetic acid | Dye-Sensitized Solar Cell |

| IDB-2 | 10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl | styryl-thiophene | 2-cyanoacrylic acid | Dye-Sensitized Solar Cell |

| RH423 | Not specified | Styryl | Not specified | Optical Recording |

Laser Dyes: Styryl dyes are also employed as gain media in dye lasers. mdpi.comresearchgate.net Their broad absorption and emission spectra, coupled with good photostability, allow for tunable laser output over a range of wavelengths. sirah.comradiant-dyes.comphotonicshop.co.uk The specific solvent used can influence the peak emission wavelength of the dye. sirah.comradiant-dyes.com For example, the dye Styryl 8 exhibits a peak emission at 744 nm in ethanol (B145695) and 764 nm in DMSO when pumped at 532 nm. sirah.com

| Dye Name | Pump Wavelength (nm) | Solvent | Peak Emission (nm) | Tuning Range (nm) | Efficiency (%) |

| Styryl 8 | 532 | Ethanol | 744 | 712 - 782 | 16 |

| Styryl 8 | 532 | DMSO | 764 | 733 - 802 | 16 |

Functionalization for Enhanced Hyperpolarizability

The nonlinear optical (NLO) properties of materials are of great interest for applications in telecommunications and quantum electronics. nih.gov The first hyperpolarizability (β) of a molecule is a measure of its second-order NLO response. Functionalizing this compound derivatives is a key strategy to enhance this property.

Research has shown that creating "push-pull" chromophores, which consist of an electron donor and an electron acceptor connected by a π-conjugated system (D-π-A), is an effective way to increase hyperpolarizability. researchgate.net In these systems, the this compound moiety often forms part of the conjugated bridge. acs.org

Theoretical studies using Density Functional Theory (DFT) have been employed to predict the NLO properties of various this compound-based chromophores. researchgate.net For instance, by modifying the π-conjugated bridges in a series of compounds, a significant increase in NLO polarizability was observed. researchgate.net One study found that a compound with a (Ph-HC=CH−)n π-linker exhibited the largest first hyperpolarizability. researchgate.net Another approach to enhancing hyperpolarizability is through the introduction of fused heterocyclic donor moieties. researchgate.net Computational analysis revealed that such modifications can lead to a substantial increase in the first hyperpolarizability (β) and second hyperpolarizability (γ) values. researchgate.net

The design and synthesis of chromophores with diarylamino groups as the donor and a styryl thiophene moiety as the conjugated bridge have been explored for electro-optic applications. acs.org These molecules are designed for covalent incorporation into high-performance polymers, creating materials with large NLO responses. acs.org

Exploration in Sensor Technologies, focusing on Conductivity-Based Sensors

Conductivity-based sensors measure a fluid's ability to conduct electricity, which is related to the total number of dissolved ions. emerson.comendress.com Polythiophenes, including those derived from this compound, are a class of conducting polymers with potential applications in sensor technology due to their favorable electronic properties and environmental stability. researchgate.net

The electrical conductivity of poly(3-alkylthiophene) films, such as poly(3-decylthiophene) (P3DT), can be influenced by their morphology and the presence of aggregates. scielo.br Thin films of these polymers can be used to fabricate chemical sensors. For example, an inkjet-printed chemical sensor array based on polythiophene conductive polymers has been developed. scielo.br

The functionalization of conducting polymers is a key area of research for developing sensors with high sensitivity and selectivity. researchgate.net For instance, functionalized conducting polymers have been used to create electrochemical DNA sensors. researchgate.net In the context of gas sensing, hybrid composites based on conducting polymers like polyaniline (PAni) and poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) have been integrated into high-performance hydrogen sulfide (B99878) (H2S) gas sensors that can operate at room temperature. nih.gov While not directly focused on this compound, this demonstrates the principle of using conducting polymers in sensor devices.

The development of sensors based on this compound polymers often involves creating a material whose conductivity changes in response to a specific analyte. This change can be measured to determine the concentration of the analyte. The versatility in functionalizing the styryl group and the thiophene ring allows for the tuning of the polymer's properties to be sensitive to a wide range of chemical species.

| Sensor Type | Polymer System | Analyte | Principle of Operation |

| Chemical Sensor Array | Polythiophene | Various | Change in conductivity upon analyte exposure. |

| Hydrogen Sulfide Sensor | PAni-SnCl2-PEDOT:PSS | H2S | Change in conductivity of the composite material. nih.gov |

| General Purpose Conductivity Sensor | Graphite electrodes | Dissolved ions | Measures current generated by ion movement between electrodes. hach.com |

Future Research Directions and Emerging Trends in 3 Styrylthiophene Chemistry

Advancements in Regioselective and Stereoselective Synthesis Methodologies

The precise control over molecular architecture is paramount for tailoring the electronic and optical properties of organic semiconductors. Future research in the synthesis of 3-styrylthiophene derivatives will heavily emphasize developing highly regioselective and stereoselective methodologies. This includes exploring novel transition metal-catalyzed cross-coupling reactions and C-H activation strategies that allow for the precise placement of substituents on the thiophene (B33073) ring and the phenyl moiety of the styryl group nih.govmdpi.comwarwick.ac.uk.

Recent trends point towards the development of more atom-economical and environmentally benign synthetic routes. The use of green solvents, such as water or deep eutectic solvents (DESs), alongside efficient catalytic systems, is gaining traction mdpi.comrsc.orgmdpi.com. Furthermore, advancements in stereoselective synthesis of alkenes, including tetrasubstituted ones, are crucial for controlling the E/Z isomerism of the styryl double bond, which significantly impacts molecular packing and electronic communication masterorganicchemistry.comrsc.org. The synthesis of stereochemically well-defined this compound precursors is essential for controlled photocyclization reactions and the construction of complex molecular architectures like thiahelicenes acs.org.

Development of Novel this compound-Based Macromolecules and Hybrid Materials

A significant trend is the integration of this compound units into larger macromolecular structures and hybrid materials to create synergistic properties. This involves covalently attaching this compound chromophores to polymer backbones or incorporating them into composite materials with inorganic nanoparticles or carbon-based nanomaterials nih.govresearchgate.net. For instance, hybrid materials combining regioregular poly(3-octylthiophene)s (P3OT) with single-wall carbon nanotubes (SWCNTs) have demonstrated evidence of efficient electron transfer between the components nih.gov.

The design of novel polymers, such as copolymers incorporating this compound units alongside other functional moieties like triazatruxene or heterofluorenes, is being explored for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices researchgate.net. These macromolecular architectures offer a platform to tune solubility, processability, and optoelectronic performance by leveraging the unique characteristics of both the this compound unit and the host material edi-info.irelsevier.com.

Deepening Understanding of Excited State Dynamics and Photochemical Control

Understanding the behavior of this compound molecules in their excited states is critical for harnessing their photochemical potential. Research is focused on elucidating the intricate excited state dynamics, including photoisomerization, photocyclization, and aggregation-induced photochemistry acs.orgacs.orgirb.hrmdpi.com. Studies on styrylthiophene phospholipids, for example, have revealed dimerization and release of entrapped species upon irradiation, highlighting the potential for light-triggered processes acs.orgacs.org.

Emerging trends involve controlling these excited-state processes through external stimuli such as solvent polarity, confinement within supramolecular assemblies, or specific molecular design nih.govnsf.gov. Mimicking biological systems that have perfected excited-state control, researchers are exploring how restricted environments can dramatically alter photophysical and photochemical properties, paving the way for molecular switches, sensors, and advanced photochemical reactors based on this compound derivatives.

Computational Methodologies for Predictive Material Design and Optimization

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), is playing an increasingly vital role in the rational design and optimization of this compound-based materials researchgate.netfrontiersin.orgvttresearch.commdpi.comrsc.orgresearchgate.netnih.govresearchgate.netrsc.org. These methods allow for the prediction of molecular structures, electronic energy levels (HOMO-LUMO gaps), optical absorption and emission spectra, and charge transport properties before experimental synthesis.

Integrated Computational Materials Engineering (ICME) approaches, often augmented by Artificial Intelligence (AI) and Machine Learning (ML) technologies, are being employed to accelerate the discovery and optimization of new materials vttresearch.com. By simulating the behavior of molecules and materials across multiple scales, researchers can efficiently screen potential candidates and fine-tune their properties for specific applications, such as organic photovoltaics, transistors, and sensors mdpi.comrsc.org. DFT is also valuable for predicting the outcomes of polymerization reactions, such as electropolymerization, by analyzing spin density distributions scispace.comcore.ac.uk.

Exploration of Structure-Property Relationships for Tunable Electronic and Optical Responses

A fundamental goal in the development of new organic electronic materials is the ability to tune their properties through systematic structural modifications. For this compound, research is actively exploring how changes in molecular structure—including the introduction of various substituents on the thiophene and phenyl rings, variations in conjugation length, and incorporation into polymeric or supramolecular architectures—directly influence its electronic and optical characteristics researchgate.netmdpi.comrsc.orgresearchgate.netresearchgate.netrsc.orgresearchgate.netubc.canih.govrsc.org.

Key structure-property relationships being investigated include how electron-donating or electron-withdrawing substituents modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, thereby altering the band gap and emission color researchgate.netmdpi.comresearchgate.net. Understanding these relationships allows for the rational design of materials with tailored absorption and emission wavelengths, fluorescence quantum yields, and charge mobilities, crucial for optimizing performance in devices like OLEDs, organic field-effect transistors (OFETs), and solar cells rsc.orgnih.gov.

Sustainability Aspects in this compound Synthesis and Application

The drive towards sustainable chemistry is increasingly influencing synthetic strategies and material design. For this compound, this translates into a focus on developing greener synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents and solvents nih.govmdpi.comwarwick.ac.ukrsc.orgmdpi.comx-mol.net. The use of water as a reaction medium, the development of efficient catalytic systems, and the exploration of alternative solvents like ionic liquids and deep eutectic solvents are key trends in this area mdpi.comrsc.orgmdpi.com.

Furthermore, the potential to incorporate this compound units into materials derived from renewable natural macromolecules is an emerging area, aligning with the broader goal of creating bio-based and sustainable materials mdpi.com. As research progresses, the lifecycle assessment of this compound derivatives, from synthesis to application and eventual disposal or recycling, will become increasingly important.

Compound List:

this compound

(E)-2-Nitro-5-styrylthiophene

(E)-2-(4'-aminostyryl)thiophene

(E)-3-styrylthiophene

(Z)-3-styrylthiophene

2-Styrylquinoline (2-StQ)

2-Styrylpyridine (2-StP)

2-Styrylthiophene (2-StT)

Regioregular poly(3-octylthiophene)s (P3OT)

Single-wall carbon nanotubes (SWCNTs)

Polythiophenes (PT)

Thiophene-phenylene co-oligomer CF3-PTTP-CF3

Thiazole units

Triazatruxene/heterofluorene co-polymers

Phosphafluorenes

Phenine nanotubes (pNTs)

Poly(3,4-ethylenedioxythiophene) (PEDOT)

Dithiahelicenes

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-Styrylthiophene derivatives to improve yield and purity while ensuring laboratory safety?

- Methodological Answer : Synthesis optimization involves iterative adjustments to reaction parameters (e.g., solvent polarity, temperature, catalyst loading) while monitoring intermediates via thin-layer chromatography (TLC) . Safety protocols require adherence to hazard controls (e.g., fume hoods, protective equipment) and proper waste segregation for thiophene-containing byproducts . Yield improvements may involve recrystallization or column chromatography, validated by nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound derivatives, and how should conflicting data be resolved?

- Methodological Answer : UV-Vis spectroscopy identifies π-π* transitions in the styryl-thiophene backbone, while NMR (¹H/¹³C) resolves substituent positioning . Conflicting spectral data (e.g., unexpected coupling patterns) should prompt cross-validation with X-ray crystallography or mass spectrometry (MS) . For chromatographic discrepancies, replicate analyses under standardized conditions (e.g., mobile-phase ratios) reduce variability .

Q. What strategies should be employed for conducting comprehensive literature reviews on this compound's structure-activity relationships?

- Methodological Answer : Use keyword combinations (e.g., "this compound AND electronic properties") in SciFinder or PubMed, filtering for peer-reviewed articles post-2010 . Scoping studies can map research gaps (e.g., limited data on photostability), while systematic reviews assess methodological consistency across experimental designs .

Advanced Research Questions

Q. What mechanistic insights can computational modeling provide into the [3+2]-cycloaddition reactions of this compound derivatives?

- Methodological Answer : Density functional theory (DFT) calculations predict transition-state geometries and regioselectivity in cycloadditions . Comparative analysis of frontier molecular orbitals (FMOs) reveals electron-deficient styryl sites prone to nucleophilic attack. Experimental validation via kinetic isotope effects (KIEs) or substituent-tuning studies strengthens computational hypotheses .

Q. How can researchers systematically address contradictions in reported biological activities of this compound derivatives across different studies?

- Methodological Answer : Critical analysis should compare assay conditions (e.g., cell lines, solvent vehicles) and control variables (e.g., purity thresholds >98% via HPLC) . Meta-analyses using PRISMA frameworks reconcile discrepancies by isolating confounding factors (e.g., solvent polarity affecting bioavailability) . Replication studies under standardized protocols (e.g., OECD guidelines) enhance reproducibility .

Q. What advanced synthetic routes enable the incorporation of electron-withdrawing groups into this compound for tuning optoelectronic properties?

- Methodological Answer : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces fluorinated or nitro groups at the styryl moiety . Spectroelectrochemical studies correlate substituent effects with HOMO-LUMO gaps, validated by cyclic voltammetry . Computational screening (e.g., COSMO-RS) predicts solubility and charge-transport properties prior to synthesis .

Methodological Guidelines

- Experimental Design : Clearly define dependent/independent variables (e.g., substituent type vs. fluorescence quantum yield) and include negative controls (e.g., unsubstituted thiophene analogs) .

- Data Interpretation : Use multivariate statistics (e.g., PCA) to deconvolute overlapping spectral signals or biological responses .

- Ethical Compliance : Follow institutional guidelines for handling hazardous intermediates (e.g., tetrahydrofuran waste protocols) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。